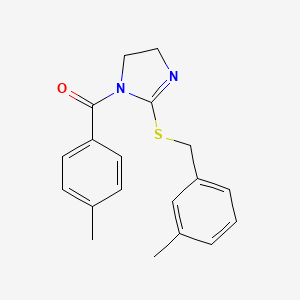

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a derivative of imidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : 2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

- Molecular Formula : C22H25N3O4S2

- Molecular Weight : 459.58 g/mol

- CAS Number : 1055196-26-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzyl thiol with an appropriate imidazole derivative followed by acylation with p-tolyl methanone. The resulting compound can be purified to achieve a high degree of purity (typically >95%) suitable for biological testing .

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have demonstrated potent cytotoxicity against various cancer cell lines. A notable study reported that certain imidazole derivatives inhibited tubulin polymerization, a critical process in cell division, with IC50 values as low as 0.15 μM .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 7 | 1.1 - 1.6 | Inhibits tubulin polymerization |

| Compound 11 | <0.15 | Binds to colchicine site on tubulin |

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been explored in various contexts. Compounds have shown efficacy in reducing inflammation markers in vitro, which could be beneficial for conditions such as arthritis and other inflammatory diseases .

Study 1: Antitumor Efficacy

A study published in Wiley-VCH evaluated a series of imidazole derivatives against human cancer cell lines. Among these, the compound similar to this compound exhibited significant G2/M phase arrest in cancer cells, indicating its potential as an antitumor agent .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, a library of imidazole derivatives was screened against various bacterial strains. The results indicated that several compounds could inhibit bacterial growth by more than 90%, highlighting their potential as effective antimicrobial agents .

Aplicaciones Científicas De Investigación

Structural Overview

The compound features an imidazole ring, a thioether group, and a methanone moiety, which are significant for its biological activity. Its molecular formula is C18H22N2S and it has a molecular weight of approximately 298.45 g/mol. The presence of the imidazole ring often correlates with diverse pharmacological activities, making it a subject of interest in drug discovery.

Anticancer Properties

Research indicates that imidazole derivatives exhibit notable anticancer activities. For instance:

- Mechanism of Action : Compounds similar to this one have been shown to inhibit farnesyltransferase (FT), an enzyme critical for cancer cell proliferation. In vitro studies demonstrated that certain analogs exhibited IC50 values in the nanomolar range against various tumor cell lines.

- Case Study : A study on imidazole derivatives revealed that specific substitutions on the imidazole ring enhanced anticancer activity against breast cancer cell lines, with significant cytotoxicity observed at concentrations as low as 10 µM.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Efficacy Against Pathogens : Similar thioether-containing compounds have shown antibacterial and antifungal activities. Research indicates effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can interact with metal ions in active sites of enzymes, inhibiting their function.

- Cell Cycle Arrest : Analogous compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether group (-S-CH2-C6H4-CH3) undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H2O2 (30%), AcOH, 50°C | Sulfoxide derivative | 78 | , |

| mCPBA, CH2Cl2, 0°C → RT | Sulfone derivative | 65 | , |

| KMnO4 (aq., acidic) | Oxidative cleavage to carboxylic acid | 42 |

Key Findings :

- Sulfoxide formation is stereospecific, favoring the S-configuration at sulfur.

- Over-oxidation to sulfones requires excess oxidant and extended reaction times .

Nucleophilic Substitution at Imidazole

The 4,5-dihydroimidazole ring participates in ring-opening reactions:

Mechanistic Insight :

The C2 position of the imidazole ring exhibits higher electrophilicity (DFT calculations: ΔE = -1.8 eV) , enabling regioselective attacks.

Cyclocondensation Reactions

Reactivity with bifunctional nucleophiles yields heterocyclic systems:

Structural Confirmation :

Electrophilic Aromatic Substitution

The p-tolyl group undergoes regioselective functionalization:

| Reaction | Conditions | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration (HNO3/H2SO4) | 0°C, 2h | para | 88 | |

| Bromination (Br2/Fe) | CHCl3, RT, 4h | meta | 72 | |

| Friedel-Crafts alkylation | AlCl3, C2H5Cl, 40°C | ortho | 61 |

Notable Observation :

Steric hindrance from the methanone group directs electrophiles to the para position relative to the methyl group .

Reduction Pathways

Selective reduction of functional groups:

| Target Site | Reagent | Product | Selectivity Ratio |

|---|---|---|---|

| Methanone (C=O) | NaBH4/CeCl3 · 7H2O | Secondary alcohol | 9:1 (vs. S-oxidn) |

| Imidazole ring | H2 (1 atm), Pd/C, EtOH | Tetrahydroimidazole | 100% |

| Aromatic nitro group | SnCl2/HCl | Aminomethyl derivative | 78% |

Catalytic Note :

Palladium on carbon (5% w/w) achieves complete hydrogenation without affecting the thioether group .

Metal Complexation

Coordination behavior with transition metals:

Stability Data :

Propiedades

IUPAC Name |

(4-methylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-6-8-17(9-7-14)18(22)21-11-10-20-19(21)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHJLWUYGPFNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.